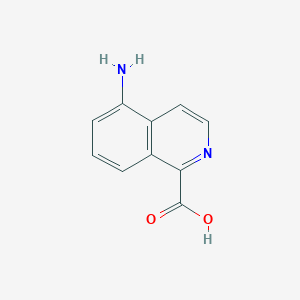
5-Aminoisoquinoline-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Aminoisoquinoline-1-carboxylic acid is a useful research compound. Its molecular formula is C10H8N2O2 and its molecular weight is 188.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Basic Research Questions
Q. What are the established synthetic routes for 5-aminoisoquinoline-1-carboxylic acid, and how can researchers ensure reproducibility?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving isoquinoline precursors. For example, highlights the use of one-pot or multi-component reactions with controlled conditions (e.g., temperature, catalysts). To ensure reproducibility, researchers should:
- Document exact stoichiometric ratios, solvent systems (e.g., DMF, THF), and reaction durations.
- Validate purity using HPLC or NMR (≥95% purity recommended) .
Q. How should researchers characterize the structural and functional properties of this compound?
- Methodological Answer : Key techniques include:
- Spectroscopy : ¹H/¹³C NMR to confirm the amino and carboxylic acid groups (e.g., δ 6.8–7.5 ppm for aromatic protons, δ 170–175 ppm for carboxylic carbon).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 189.16).
- X-ray Crystallography : To resolve stereochemical ambiguities, if applicable .
- Data Reporting : Follow journal guidelines (e.g., Beilstein Journal) to include raw spectral data in supplementary materials .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield of this compound derivatives?
- Methodological Answer :
- Catalyst Screening : Test palladium or copper catalysts for coupling reactions (e.g., Suzuki-Miyaura for functional group additions) .
- Solvent Optimization : Compare polar aprotic solvents (e.g., DMSO for solubility) vs. non-polar solvents (e.g., toluene for thermal stability) .
- Statistical Design : Use DoE (Design of Experiments) to identify critical parameters (temperature, pH) and interactions .
Q. How should researchers address contradictions in reported bioactivity data (e.g., anticancer vs. anti-inflammatory effects)?
- Methodological Answer :
-
Comparative Assays : Replicate studies using standardized cell lines (e.g., HeLa for cytotoxicity, RAW 264.7 for inflammation) under identical conditions.
-
Structure-Activity Relationship (SAR) Analysis : Modify substituents (e.g., methyl or halogen groups) and test activity changes (see Table 1).
-
Data Validation : Cross-reference with PubChem or ChEMBL databases to confirm target-specific mechanisms .
Table 1 : Example SAR for Isoquinoline Derivatives (Adapted from )
Substituent Position Bioactivity (IC₅₀, μM) Target Pathway 1-COOH, 5-NH₂ 12.3 ± 1.2 (Anticancer) p53 Activation 3-OCH₃ 8.7 ± 0.9 (Anti-inflammatory) COX-2 Inhibition
Q. What strategies are recommended for analyzing the compound’s reactivity in complex biological systems?
- Methodological Answer :
- Metabolic Stability Assays : Use liver microsomes to assess CYP450-mediated degradation.
- Proteomic Profiling : Identify binding partners via pull-down assays or affinity chromatography .
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to predict electrophilic/nucleophilic sites .
Q. Guidelines for Data Reporting and Reproducibility
- Experimental Section : Follow ’s standards: describe methods in detail, include error margins for replicates, and deposit raw data in repositories like Zenodo .
- Ethical Compliance : Adhere to safety protocols (e.g., glove use, fume hoods) as per to avoid contamination .
属性
CAS 编号 |
90770-94-8 |
|---|---|
分子式 |
C10H8N2O2 |
分子量 |
188.18 g/mol |
IUPAC 名称 |
5-aminoisoquinoline-1-carboxylic acid |
InChI |
InChI=1S/C10H8N2O2/c11-8-3-1-2-7-6(8)4-5-12-9(7)10(13)14/h1-5H,11H2,(H,13,14) |
InChI 键 |
NGBQVPOIXGREJI-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CN=C2C(=O)O)C(=C1)N |
规范 SMILES |
C1=CC2=C(C=CN=C2C(=O)O)C(=C1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















